- A green route to the synthesis of furan derivatives, China, , ,
Cas no 955-83-9 (2,5-Diphenylfuran)
2,5-Diphenylfuran structure
Product Name:2,5-Diphenylfuran
Número CAS:955-83-9
MF:C16H12O
Megavatios:220.265884399414
MDL:MFCD00037353
CID:83252
PubChem ID:87558593
Update Time:2024-10-25
2,5-Diphenylfuran Propiedades químicas y físicas
Nombre e identificación
-
- 2,5-diphenylfuran
- Furan, 2,5-diphenyl-
- PPF (VAN)
- 2,5-diphenyl-furan
- 2FGD8BE3PZ
- PPF
- Furan,5-diphenyl-
- Maybridge1_004213
- VUPDHIIPAKIKAB-UHFFFAOYSA-
- HMS553H13
- VUPDHIIPAKIKAB-UHFFFAOYSA-N
- NSC97358
- BDBM50074964
- SBB008172
- VZ22824
- AK167648
- AX8016251
- 2,5-Diphenylfuran (ACI)
- NSC 97358
- SY048494
- NS00040452
- CHEMBL109224
- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- DB-057592
- 955-83-9
- AS-50033
- NSC-97358
- AKOS015840535
- MFCD00037353
- D3176
- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
- UNII-2FGD8BE3PZ
- O10619
- CHEBI:50459
- DTXSID5022142
- Q27122078
- SCHEMBL76097
- EINECS 213-474-0
- 2,5-Diphenylfuran
-
- MDL: MFCD00037353
- Renchi: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- Clave inchi: VUPDHIIPAKIKAB-UHFFFAOYSA-N
- Sonrisas: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
- Brn: 146933
Atributos calculados
- Calidad precisa: 220.08900
- Masa isotópica única: 220.089
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 2
- Complejidad: 202
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 13.1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 4.3
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.0588 (rough estimate)
- Punto de fusión: 90°C(lit.)
- Punto de ebullición: 345°C(lit.)
- Punto de inflamación: 164.3°C
- índice de refracción: 1.5800 (estimate)
- PSA: 13.14000
- Logp: 4.61360
- Disolución: 未确定
2,5-Diphenylfuran Datos Aduaneros
- Código HS:2932190090
- Datos Aduaneros:
中国海关编码:
2932190090概述:
2932190090 其他结构上有非稠合呋喃环化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Diphenylfuran PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3176-1g |
2,5-Diphenylfuran |
955-83-9 | 98.0%(GC) | 1g |
¥610.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869938-200mg |
2,5-Diphenylfuran |
955-83-9 | 98% | 200mg |
234.00 | 2021-05-17 | |
| Chemenu | CM196024-10g |
2,5-Diphenylfuran |
955-83-9 | 97% | 10g |
$327 | 2021-08-05 | |
| Chemenu | CM196024-25g |
2,5-Diphenylfuran |
955-83-9 | 97% | 25g |
$631 | 2021-08-05 | |
| TRC | D493703-10mg |
2,5-Diphenylfuran |
955-83-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493703-50mg |
2,5-Diphenylfuran |
955-83-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493703-100mg |
2,5-Diphenylfuran |
955-83-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-250mg |
2,5-Diphenylfuran |
955-83-9 | 98% | 250mg |
¥185.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-5g |
2,5-Diphenylfuran |
955-83-9 | 98% | 5g |
¥2199.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-1g |
2,5-Diphenylfuran |
955-83-9 | 98% | 1g |
¥549.90 | 2023-09-03 |
2,5-Diphenylfuran Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
Referencia
- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II), Journal of Organic Chemistry, 1989, 54(14), 3475-7
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C
Referencia
- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes, Angewandte Chemie, 2009, 48(9), 1681-1684
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene, Nature Communications, 2022, 13(1),
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles, Organic Letters, 2009, 11(21), 5002-5005
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
Referencia
- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5, Chemical Communications (Cambridge, 2017, 53(47), 6327-6330
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt
Referencia
- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis, Synthetic Communications, 2010, 40(3), 370-377
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C
Referencia
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24], Dalton Transactions, 2022, 51(44), 17000-17007
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Chloroform-d ; 4 d, 50 °C
Referencia
- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction, Journal of Organic Chemistry, 2000, 65(18), 5531-5546
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
Referencia
- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes, Synthesis, 2013, 45(10), 1373-1379
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt
Referencia
- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Phosphoric acid ; 3 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst, ChemistrySelect, 2021, 6(36), 9559-9564
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt
Referencia
- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C
Referencia
- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Referencia
- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300
Métodos de producción 20
2,5-Diphenylfuran Raw materials
- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-
- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-
- 1,4-Diphenyl-3-butyne-1,2-diol
- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol
- 1,2-Dibenzoylethane
- 1,4-Diphenylbutadiyne
-
- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-
- 1,4-diphenylbut-2-yn-1-one
2,5-Diphenylfuran Preparation Products
2,5-Diphenylfuran Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:955-83-9)2,5-Diphenylfuran
Número de pedido:A845338
Estado del inventario:in Stock
Cantidad:25g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:05
Precio ($):1216.0/1211.0
Correo electrónico:sales@amadischem.com
2,5-Diphenylfuran Literatura relevante
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos furanes 2,5-difenilfuranos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos furanes Difenilfuranos 2,5-difenilfuranos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos heterocíclicos
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran
Pureza:99%/99%
Cantidad:25g/5g
Precio ($):1216.0/1211.0